molecular formula C23H36N6O11S B12293401 H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH

H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH

Cat. No.: B12293401
M. Wt: 604.6 g/mol
InChI Key: WMMKLGOAKIPZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” is a synthetic peptide composed of five amino acids: pyrrolysine, glutamic acid, aspartic acid, cysteine, and lysine Each amino acid in this peptide is in its DL form, meaning it contains both the D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Pyr) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (DL-Glu) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Asp, DL-Cys, and DL-Lys.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Nucleophilic reagents such as alkyl halides can react with amino acid side chains.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

The compound “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH” involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The cysteine residue can form disulfide bonds, affecting the peptide’s conformation and function. Additionally, the peptide’s unique sequence allows it to participate in specific biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pyr-DL-Glu-DL-Asp-DL-Cys-DL-Lys-OH: is similar to other synthetic peptides containing DL-amino acids, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific sequence and the presence of pyrrolysine, which is less common in synthetic peptides

Properties

Molecular Formula

C23H36N6O11S

Molecular Weight

604.6 g/mol

IUPAC Name

6-amino-2-[[2-[[3-carboxy-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H36N6O11S/c24-8-2-1-3-13(23(39)40)27-22(38)15(10-41)29-21(37)14(9-18(33)34)28-20(36)12(5-7-17(31)32)26-19(35)11-4-6-16(30)25-11/h11-15,41H,1-10,24H2,(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,29,37)(H,31,32)(H,33,34)(H,39,40)

InChI Key

WMMKLGOAKIPZJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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